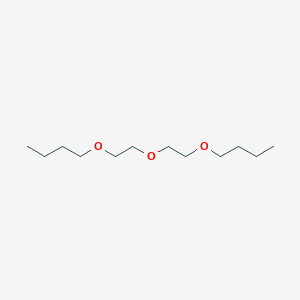

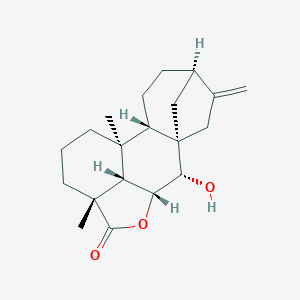

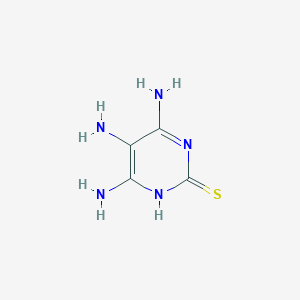

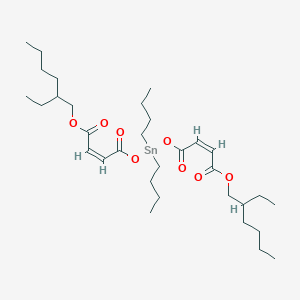

![molecular formula C14H18N4 B090849 2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine CAS No. 16825-43-7](/img/structure/B90849.png)

2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine involves multi-step chemical reactions. In one study, a related compound, N(2-amino phenyl)-N-((pyridine-2-yl)methyl) benzene-2,2-diamine (L), was synthesized through the reaction of ortho amino phenylthiol with N(2-amino methyl pyridyl) phenyl diamine in a mole ratio of 2:2 . This process likely involves the formation of a Schiff base followed by reduction to yield the diamine compound. The synthesis was confirmed by various characterization techniques, including elemental analysis (CHN), H, C-NMR, IR, and UV-Vis spectroscopy .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is crucial for understanding their properties and reactivity. The structure of the compound mentioned in the first study was established using a combination of elemental analysis, IR, UV-Vis spectra, conductivity measurements, atomic absorption, and magnetic susceptibility . These techniques suggest that the compound has a complex structure with potential octahedral geometry around the metal ions, except for the Cu and Pd complexes, which exhibited square planar geometry .

Chemical Reactions Analysis

The reactivity of the synthesized compounds with various metal ions was explored to form complexes. The study reported the preparation and characterization of complexes with bivalent ions (Co (II), Ni (II), Cu (II), Pd (II), Cd (II), and Hg (II)) and the trivalent ion (Cr (III)) . The formation of these complexes indicates that the synthesized diamine compound can act as a ligand, coordinating with metal ions to form stable structures. The geometry of these complexes was inferred from spectroscopic data and physical measurements .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are influenced by their molecular structure and the nature of their complexes. The study provided insights into the ligand's biological activity, showing various activities toward Staphylococcus aureus and E. coli, which suggests potential antibacterial applications . The purity and yield of another related compound, 1,4-bis[2-(3-aminobenzoyl)vinyl]benzene, were optimized under specific conditions, achieving a high yield of 86.4% and a purity of 99.91% . This compound was characterized by elementary analysis and IR spectrum, which are essential for confirming the desired product and its purity .

Scientific Research Applications

1. Antitrypanosomal and Antiplasmodial Activities

- Summary of Application: Compounds similar to “2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine” have been tested for their in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria .

- Methods of Application: The compounds were tested using microplate assays. Their cytotoxic properties were determined with L-6 cells (rat skeletal myoblasts) .

- Results or Outcomes: Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

2. Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives

- Summary of Application: Compounds similar to “2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine” have been used in the enantioselective synthesis of a broad variety of differently functionalized α-halogenated α-aryl-β2,2-amino acid derivatives .

- Methods of Application: The synthesis was accomplished by means of an ammonium-salt-catalyzed asymmetric α-halogenation of α-isoxazolidin-5-ones .

- Results or Outcomes: The synthesis resulted in a variety of novel α-halogenated α-aryl-β2,2-amino acid derivatives .

3. Organic Synthesis with N-2,2,2-Trifluoroethylisatin Ketimines

- Summary of Application: N-2,2,2-Trifluoroethylisatin ketimines, which are structurally related to your compound, have been used in various organic synthesis reactions .

- Methods of Application: These compounds have been involved in reactions such as cycloaddition and cascade reactions .

- Results or Outcomes: The reactions have resulted in the synthesis of a series of potentially biologically active trifluoromethyl-containing spirooxindole derivatives .

4. Synthesis of 2-Aminopyrimidine Derivatives

- Summary of Application: Compounds similar to “2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine” have been used in the synthesis of new 2-aminopyrimidine derivatives .

- Methods of Application: The synthesis was accomplished from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

- Results or Outcomes: The synthesis resulted in a variety of novel 2-aminopyrimidine derivatives .

5. Synthesis of 1,2,3-Triazole-Fused Pyrazines and Pyridazines

- Summary of Application: Pyrazines and pyridazines fused to 1,2,3-triazoles, which are structurally related to your compound, have been synthesized through a variety of routes . These heterocycles have found applications in medicinal chemistry (c-Met inhibition or GABA A modulating activity), as fluorescent probes, and as structural units of polymers .

- Methods of Application: The heterocyclic ring systems are typically constructed by cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .

- Results or Outcomes: The synthesis resulted in a variety of 1,2,3-triazole-fused pyrazines and pyridazines .

6. Biological Potential of Indole Derivatives

- Summary of Application: Indole derivatives, which are structurally related to your compound, have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Methods of Application: The biological activities of indole derivatives have been tested in various in vitro and in vivo models .

- Results or Outcomes: Indole derivatives have shown promising results in these tests, indicating their potential for therapeutic applications .

Safety And Hazards

properties

IUPAC Name |

2-N-[2-(2-aminoanilino)ethyl]benzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-8,17-18H,9-10,15-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPNMXFQUZHBAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NCCNC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80537925 |

Source

|

| Record name | N~1~,N~1'~-(Ethane-1,2-diyl)di(benzene-1,2-diamine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80537925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine | |

CAS RN |

16825-43-7 |

Source

|

| Record name | N~1~,N~1'~-(Ethane-1,2-diyl)di(benzene-1,2-diamine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80537925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

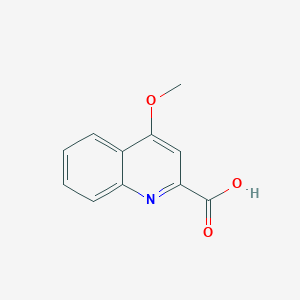

![Thieno[3,2-d]pyrimidin-4-amine](/img/structure/B90789.png)